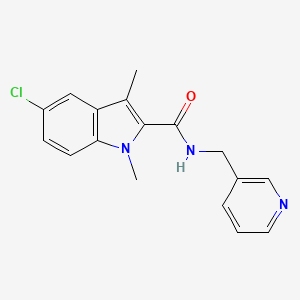![molecular formula C21H17NO6S B4681956 2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B4681956.png)
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone
Vue d'ensemble
Description
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone, also known as MNPE, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a tool for studying protein-protein interactions. MNPE is a small molecule that can be used to selectively modify proteins and study their function in cells.
Mécanisme D'action
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone modifies proteins by covalently binding to cysteine residues. This modification can affect the function of the protein, allowing researchers to study the role of the protein in cells. This compound is selective for cysteine residues that are located in specific positions within the protein, making it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for studying proteins in cells. However, this compound can affect the function of the protein that it modifies, which can have downstream effects on cellular processes. It is important to carefully consider the potential effects of this compound on the protein of interest when designing experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone has several advantages as a tool for studying protein-protein interactions. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for studying a variety of proteins. This compound is also selective for cysteine residues that are located in specific positions within the protein, allowing researchers to study the function of specific domains within the protein. However, this compound can also have off-target effects on proteins that contain cysteine residues in non-specific locations. Additionally, the covalent modification of proteins by this compound can make it difficult to study the protein in its native state.
Orientations Futures
There are several future directions for research on 2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone. One direction is the development of new methods for selectively modifying proteins using this compound. This could involve the synthesis of new derivatives of this compound that are selective for different cysteine residues or the development of new techniques for delivering this compound to specific cells or tissues. Another direction is the use of this compound in the study of protein-protein interactions in vivo. This could involve the development of animal models that express proteins that can be selectively modified by this compound. Finally, the use of this compound in the development of new drugs or therapies could be explored. This compound has the potential to be used as a tool for identifying new drug targets or for developing new drugs that selectively target specific proteins.
Applications De Recherche Scientifique
2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone has been used in scientific research to study protein-protein interactions. Specifically, this compound can be used to selectively modify proteins that contain a cysteine residue at a specific location, allowing researchers to study the function of these proteins in cells. This compound has been used to study a variety of proteins, including kinases, phosphatases, and transporters.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-[4-(4-nitrophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S/c1-15-2-12-20(13-3-15)29(26,27)14-21(23)16-4-8-18(9-5-16)28-19-10-6-17(7-11-19)22(24)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHJMZGBDUTLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(4-methoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4681876.png)

![ethyl 3-(7-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4681884.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4681890.png)

![2-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681908.png)

![ethyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681922.png)
![3-(4-chlorophenyl)-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4681928.png)
![N-[2-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4681931.png)
![ethyl 4-methyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4681949.png)
![(5-{4-[(2,4-dichlorobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4681963.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-diphenylacetamide](/img/structure/B4681966.png)
